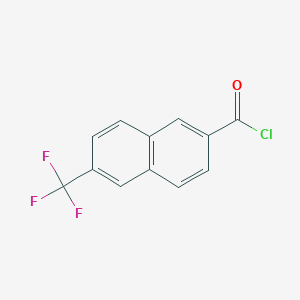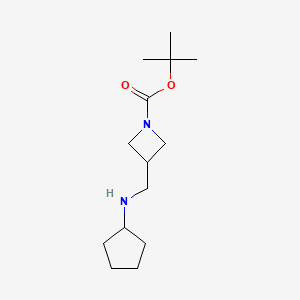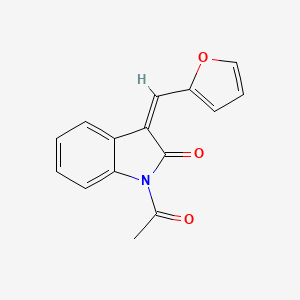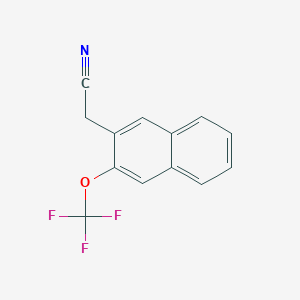
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.
科学的研究の応用
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit certain proteins involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of various organic compounds and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of proteins such as Bcl-2, which are involved in the regulation of apoptosis (programmed cell death) . By binding to the active sites of these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting antitumor activity.
類似化合物との比較
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: This compound is structurally similar and has been studied for its antitumor and anti-inflammatory activities.
7-Methoxy-3,4-dihydronaphthalen-1-yl acetonitrile:
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring and a butanoic acid moiety allows for versatile chemical modifications and a wide range of applications in various scientific fields.
特性
CAS番号 |
94002-48-9 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)13(9-14(16)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,16,17) |
InChIキー |
AMDUXHAAAIDROT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)




![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)




![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
